(+)-Galanthamine
Overview
Description
Galanthamine is a tertiary alkaloid that is derived from the bulbs and flowers of the Caucasian snowdrop, daffodil, and red spider lily, among others. It’s used in the treatment of mild to moderate Alzheimer’s disease and various other memory impairments.
Synthesis Analysis
The total synthesis of galanthamine has been achieved by several methods, but it’s primarily obtained from natural sources. The extraction process involves several steps, including solvent extraction, acid-base extraction, and crystallization.Molecular Structure Analysis
Galanthamine is a complex molecule with multiple functional groups. Its structure includes three condensed rings - two aromatic rings and one partially unsaturated cyclohexane ring.Chemical Reactions Analysis
Galanthamine can undergo various chemical reactions due to its functional groups. For example, it can participate in acid-base reactions due to the presence of a tertiary amine group.Physical And Chemical Properties Analysis
Galanthamine is a solid at room temperature and is soluble in water. It’s stable under normal temperatures and pressures. It has a molar mass of about 287.36 g/mol.Scientific Research Applications
Alzheimer’s Disease Treatment
Galanthamine, isolated from Amaryllidaceae plants like Leucojum spp., Narcissus species, and Galanthus spp., is prominently used in slowing down neurological degeneration in Alzheimer's disease. Its history traces back to observational studies in the Caucasus Mountains and usage in Eastern European countries for poliomyelitis before being introduced in Western markets for Alzheimer's treatment (Heinrich & Teoh, 2004).
Role in Acetylcholinesterase Inhibition
Galanthamine is an acetylcholinesterase inhibitor, originally derived from bulbs of common snowdrop and Amaryllidaceae plants. It has a long history of use in anesthesiology to reverse neuromuscular paralysis and has shown efficacy in improving cognitive function in Alzheimer's disease patients (Sramek, Frackiewicz, & Cutler, 2000).
Galanthamine Biosynthesis Studies
Understanding the biosynthesis of galanthamine is crucial for synthetic biology applications. Studies have focused on identifying genes involved in its biosynthetic pathway, such as the discovery of a norbelladine 4′-O-methyltransferase in daffodil, contributing to galanthamine biosynthesis (Kilgore et al., 2014). Similarly, cloning and characterization of a tyrosine decarboxylase involved in galanthamine biosynthesis in Lycoris aurea have been reported (Wang et al., 2019).
Quantification and Analysis Methods
Advanced methods for galanthamine quantification in plant sources have been developed, like GC-MS and capillary zone electrophoretic methods, aiding in quality control and pharmaceutical industry applications (Berkov et al., 2011); (Şanlı et al., 2016).
Effect on Plant Growth and Metabolism
Research has shown that galanthamine can affect plant growth and development, as seen in Artemisia tridentata Nutt., by altering endogenous neurosignaling molecules and auxin signaling, indicating its potential role as an allelopathic phytochemical (Turi et al., 2014).
Galanthamine in Neuroprotection
Studies have indicated that galanthamine possesses antigenotoxic properties, which can reduce cytotoxicity and genotoxicity induced by beta-amyloid peptide, a significant aspect in Alzheimer's disease pathology (Castillo et al., 2016).
Synthetic Approaches
There have been various synthetic approaches to produce galanthamine, including total synthesis and diversity-oriented synthesis, to meet the growing demand and to explore molecules with biological effects beyond those of the natural product (Nugent, Matoušová, & Banwell, 2015); (Pelish et al., 2001).
Safety And Hazards
Galanthamine is generally safe when used at therapeutic doses. However, it can cause side effects such as nausea, vomiting, diarrhea, weight loss, and decreased appetite. It should be used with caution in patients with certain conditions such as heart disease, respiratory disease, and seizures.
Please consult a healthcare professional or a relevant scientific literature for more detailed and accurate information. This information is based on my knowledge up until 2021 and may not be up-to-date or complete. Always refer to the most recent and reliable sources when dealing with health-related issues or conducting scientific research.
properties
IUPAC Name |
(1R,12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-SUYBPPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Galanthamine | |
CAS RN |
60384-53-4 | |
Record name | Galanthamine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060384534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALANTAMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3T05AQ82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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